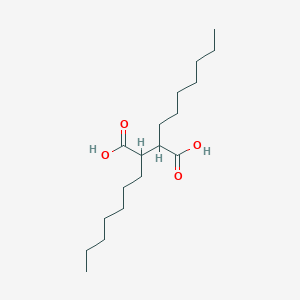![molecular formula C11H13BO2 B14174489 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole CAS No. 7462-36-4](/img/structure/B14174489.png)
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is an organoboron compound that features a boron atom within a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole typically involves cycloaddition reactions. One method involves the use of dioxaboroles with easily hydrolyzed O–B bonds for cycloadditions with a wide variety of alkenes. The reaction is facilitated by a photosensitizer such as fac-Ir(dFppy)3 (dFppy = 3,5-difluoro-2-(2-pyridinyl)phenyl) under 450 nm LED light, using dichloromethane (DCM) as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole undergoes various types of chemical reactions, including:
Cycloadditions: Particularly [2+2] cycloadditions with alkenes, facilitated by photosensitizers.
Hydrolysis: The O–B bonds in the dioxaborole ring can be easily hydrolyzed to form cyclobutyl diols or 1,4-dicarbonyl compounds.
Common Reagents and Conditions
Photosensitizers: fac-Ir(dFppy)3
Solvents: Dichloromethane (DCM)
Light Source: 450 nm LED light
Major Products
Cyclobutyl Diols: Formed after the cleavage of the boracycle.
1,4-Dicarbonyl Compounds: Useful intermediates formed after glycol cleavage.
Aplicaciones Científicas De Investigación
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole has several applications in scientific research:
Organic Synthesis: Used in cycloaddition reactions to create complex organic molecules.
Material Science:
Pharmaceuticals: Could be explored for drug development due to its ability to form stable complexes with various organic molecules.
Mecanismo De Acción
The mechanism of action for 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole primarily involves its ability to undergo cycloaddition reactions. The boron atom within the ring structure acts as a Lewis acid, facilitating the formation of new bonds with alkenes under the influence of a photosensitizer and light . This reactivity is enabled by the temporary ring constraint provided by the dioxaborole structure.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1,3,2-dioxaborolane
- 2-Phenylbenzo[d][1,3,2]dioxaborole
Uniqueness
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is unique due to its specific ring structure that provides temporary ring constraint, enabling efficient photosensitized cycloaddition reactions. This sets it apart from other similar compounds that may not have the same level of reactivity or stability under similar conditions .
Propiedades
Número CAS |
7462-36-4 |
|---|---|
Fórmula molecular |
C11H13BO2 |
Peso molecular |
188.03 g/mol |
Nombre IUPAC |
2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole |
InChI |
InChI=1S/C11H13BO2/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2 |
Clave InChI |
HPBIOQIJIRGRJT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2CCCC2O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)



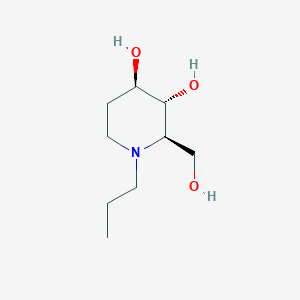
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)
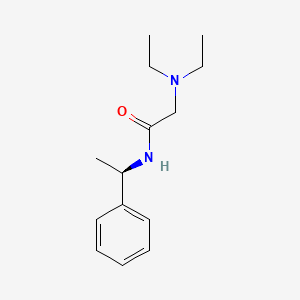
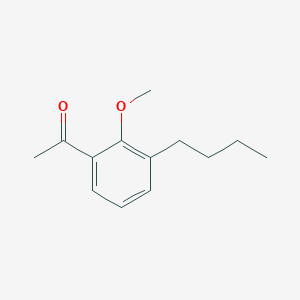

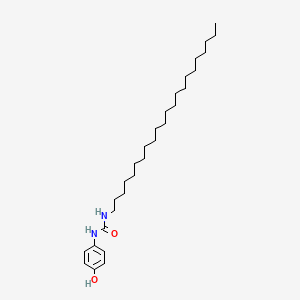
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
